Critical Role of 8-Methyl Group in Anticancer Activity vs. Parent Scaffold
Derivatives of 8-methyl-1-thia-4-azaspiro[4.5]decane exhibited measurable anticancer activity, in contrast to their non-methylated counterparts. Compound 1 (4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one) showed IC50 values of 178.1, 184.1, and 509.5 nM against HCT-116, PC-3, and HepG-2 cell lines, respectively [1]. Its direct non-methylated analog, Compound 2, lacked sufficient activity at 100 ppm to warrant IC50 determination, demonstrating the 8-methyl group's essential role [1]. The study explicitly concludes that 'the activity was decreased in compounds 2 and 12 in which the cyclohexyl group is free of substitution with methyl substituent' [1].
| Evidence Dimension | In vitro anticancer activity (IC50) |
|---|---|
| Target Compound Data | IC50 values of 8-methyl derivative (Compound 1): HCT-116: 178.1 nM; PC-3: 184.1 nM; HepG-2: 509.5 nM |
| Comparator Or Baseline | Non-methylated analog (Compound 2): IC50 not determined due to insufficient activity at 100 ppm |
| Quantified Difference | The 8-methyl derivative is active at nanomolar concentrations, while the unsubstituted analog shows no significant activity up to 100 ppm. |
| Conditions | MTT assay against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT-116 (human colorectal carcinoma) cell lines. |
Why This Matters
This demonstrates that the 8-methyl group is a critical pharmacophore for anticancer activity, making the 8-methyl-scaffold uniquely valuable for developing anticancer agents compared to the parent scaffold.
- [1] El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. View Source
